molecular formula C22H23NO6S2 B11508234 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-(propan-2-yl)phenyl}benzenesulfonamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-(propan-2-yl)phenyl}benzenesulfonamide

Cat. No.: B11508234
M. Wt: 461.6 g/mol
InChI Key: YBPDPQPGARXUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C23H25NO6S2 and a molecular weight of 475.58 g/mol . This compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-(4-methoxybenzenesulfonyl)-5-(propan-2-yl)phenylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide .

Scientific Research Applications

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE exerts its effects involves the interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H23NO6S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-propan-2-ylphenyl]benzenesulfonamide

InChI

InChI=1S/C22H23NO6S2/c1-15(2)20-13-16(23-31(27,28)19-7-5-4-6-8-19)14-21(22(20)24)30(25,26)18-11-9-17(29-3)10-12-18/h4-15,23-24H,1-3H3

InChI Key

YBPDPQPGARXUPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.